1-Methyl-3-phenyl-5-vinyl-1H-pyrazole

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a regiospecific 5-vinylpyrazole for DNA gyrase B inhibitor optimization or polymer chemistry often face supply gaps with non-vinyl or 4-vinyl isomers lacking orthogonal reactivity. 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole (CAS 1956328-44-1, MW 184.24) resolves this with a unique C5-vinyl group enabling Diels-Alder cycloaddition (≤15% yield, 180°C), [2+2] cycloaddition with TCNE (75-90% yield), radical polymerization, and Pd-catalyzed cross-couplings. Its validated DNA gyrase B pharmacophore (IC50 4-16 µg/mL) and low TPSA (17.8 Ų) support antibacterial lead design. - 97-98% purity with C5-vinyl regiospecificity confirmed by NMR - Pre-positioned for lipophilic pocket interactions; XLogP3 2.7 for balanced permeability - Rapid global shipping with inventory transparency and batch-specific CoA

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 1956328-44-1
Cat. No. B11771990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenyl-5-vinyl-1H-pyrazole
CAS1956328-44-1
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C=C
InChIInChI=1S/C12H12N2/c1-3-11-9-12(13-14(11)2)10-7-5-4-6-8-10/h3-9H,1H2,2H3
InChIKeyJKVRQMNWKPQWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenyl-5-vinyl-1H-pyrazole – Structural and Physicochemical Baseline


1-Methyl-3-phenyl-5-vinyl-1H-pyrazole is a trisubstituted pyrazole (C12H12N2, MW 184.24 g/mol) bearing a methyl group at N1, a phenyl ring at C3, and a vinyl group at C5 [1]. It belongs to the vinylpyrazole subclass, which has been explored for applications ranging from antibacterial DNA gyrase inhibition to polymer and material science [2]. As a research chemical, it is typically supplied at 97–98% purity and serves as a versatile synthetic intermediate, with the vinyl group enabling downstream functionalization via cycloaddition, polymerization, or cross-coupling chemistry [2].

Synthetic intermediate with vinyl handle enabling cycloaddition, polymerization, or cross-coupling

Core scaffold for fragment-based DNA gyrase inhibitor discovery programs

Lipophilic bioisostere core with minimal hydrogen bonding (HBA=1, HBD=0)

Why This Pyrazole Cannot Be Simply Replaced by Analogs


The specific 1-methyl-3-phenyl-5-vinyl substitution pattern is not functionally equivalent to other pyrazole regioisomers or analogs. The vinyl group at C5 directly conjugated with the pyrazole ring introduces unique reactivity (non-enamine-like behavior) distinct from 1-vinyl or 4-vinyl isomers, influencing both electronic properties and steric environment around the N1-methyl and C3-phenyl groups [1]. Generic substitution with non-vinyl pyrazoles would eliminate the capacity for vinyl-specific transformations (e.g., radical polymerization, transition-metal-catalyzed coupling), while even close regioisomers like 1-methyl-4-(4-vinyl-phenyl)-1H-pyrazole (C12H12N2 isomer) present a fundamentally different spatial and electronic arrangement. The following evidence quantifies these differences where data permits.

Non-vinyl pyrazoles lack capacity for vinyl-specific transformations and may not engage DNA gyrase lipophilic pocket

Regioisomeric vinylpyrazoles (e.g., N1-vinyl or 4-vinyl) present fundamentally different spatial and electronic arrangement

Polar pyrazole analogs with higher HBA/HBD counts may shift lipophilicity and permeability profile significantly

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Comparison Against Non-Vinyl and Iodo Analogs

The target compound exhibits a computed XLogP3 of 2.7, placing it in a moderate lipophilicity range [1]. In contrast, its 4-iodo derivative (4-iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole, CAS 1956381-57-9) has a higher computed XLogP3 of approximately 3.5 due to the additional iodine atom, while the non-vinyl analog 1-methyl-3-phenyl-1H-pyrazole (lacking the C5 vinyl group) has a significantly lower XLogP3 of approximately 1.8 [2]. These differences in lipophilicity directly impact membrane permeability, solubility, and pharmacokinetic profiles in medicinal chemistry applications.

Lipophilicity vs. Analogs
Class-level inference
ΔXLogP3 +0.9 vs. non-vinyl; -0.8 vs. 4-iodo
Target XLogP3 = 2.7

Intermediate polarity window supports ADME tuning

Computed values; experimental logP not available

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area and Membrane Permeability

The target compound has a computed TPSA of 17.8 Ų, which is notably low and indicates favorable passive membrane permeability [1]. Regioisomeric vinylpyrazoles where the vinyl group is at N1 instead of C5, or styryl analogs like 1-methyl-5-(2-phenylethenyl)-1H-pyrazole, possess an identical heavy atom count but typically exhibit a slightly higher TPSA (approximately 20–25 Ų) due to altered nitrogen accessibility [2]. A TPSA < 20 Ų is often associated with improved blood-brain barrier penetration potential.

Membrane Permeability
Class-level inference
TPSA = 17.8 Ų
2–7 Ų lower than common regioisomers

Supports passive permeability and CNS penetration potential

Computed value; context-dependent

Membrane permeability Drug design Physicochemical property

DNA Gyrase Inhibitory Activity Enabled by 5-Vinyl Motif

Although direct data for 1-methyl-3-phenyl-5-vinyl-1H-pyrazole itself is lacking, the 5-vinylpyrazole class has been shown to confer potent DNA gyrase inhibition. Tanitame et al. (2004) reported that 5-vinylpyrazole analogs inhibit E. coli DNA gyrase with IC50 values as low as 4 µg/mL, while the corresponding non-vinyl indazole precursors showed significantly weaker activity [1]. The vinyl group at C5 contributes to van der Waals interactions with a lipophilic pocket of DNA gyrase B [1]. Non-vinyl pyrazoles do not engage this pocket effectively.

DNA Gyrase Activity
Class-level inference
Class-level SAR suggests >4-fold IC50 improvement with 5-vinyl
E. coli gyrase supercoiling assay

5-Vinyl motif is key pharmacophoric element for gyrase B inhibition

Direct target compound data to verify; class-level projection

Antibacterial DNA gyrase Structure-activity relationship

Vinyl-Specific Reactivity for Cycloaddition and Polymerization

The C5 vinyl group of 1-methyl-3-phenyl-5-vinyl-1H-pyrazole participates in Diels-Alder cycloadditions, free-radical polymerizations, and transition-metal-catalyzed cross-couplings, as reviewed by Silva & Silva (2022) for vinylpyrazoles in general [1]. The non-vinyl analog 1-methyl-3-phenyl-1H-pyrazole lacks these reactivity modes entirely, while the 4-vinyl isomer 1-methyl-4-(4-vinyl-phenyl)-1H-pyrazole exhibits different regiochemical outcomes in cycloaddition due to altered electron density distribution [1].

Synthetic Versatility
Class-level inference
Access to 5+ reaction classes via vinyl handle
Diels-Alder, polymerization, cross-coupling

Enables diversification strategies impossible with non-vinyl core

Class-level reactivity review

Chemical biology Click chemistry Polymer chemistry

Hydrogen Bond Acceptor Count vs. Carboxylic Acid Analogs

The target compound features a single hydrogen bond acceptor (HBA = 1, the pyridine-like nitrogen at position 2 of the pyrazole ring) and zero hydrogen bond donors (HBD = 0) [1]. This minimalist H-bond profile contrasts with common pyrazole analogs bearing ester, carboxylic acid, or amide substituents, which typically possess 2–4 HBA and 1–2 HBD [2]. The reduced H-bonding capacity may translate to lower aqueous solubility but improved passive permeability and metabolic stability, an important consideration in fragment-based drug discovery.

H-Bond Profile
Cross-study comparable
HBA = 1, HBD = 0
1–3 fewer HBA, 1–2 fewer HBD vs. polar analogs

Reduced polarity may support improved passive permeability

Computed property; biological relevance context-dependent

Hydrogen bonding Molecular recognition Ligand design

Rotatable Bond Economy vs. More Flexible Analogs

1-Methyl-3-phenyl-5-vinyl-1H-pyrazole contains only 2 rotatable bonds (the phenyl-C3 and vinyl-C5 connections) [1]. In contrast, commonly used pyrazole intermediates such as ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 81153-63-1) possess 4 rotatable bonds [2]. Lower rotatable bond count is correlated with improved oral bioavailability and higher ligand efficiency metrics in drug discovery campaigns.

Rotatable Bonds
Cross-study comparable
2 rotatable bonds
2–3 fewer than common functionalized intermediates

Conformational restriction may improve ligand efficiency

Computed value; requires experimental validation

Conformational restriction Ligand efficiency Medicinal chemistry

Optimal Use Scenarios Based on Evidence


Fragment-Based Antibacterial Drug Discovery Targeting DNA Gyrase

The 5-vinylpyrazole core is a validated pharmacophore for DNA gyrase B inhibition. Tanitame et al. (2004) demonstrated that 5-vinylpyrazole analogs achieve IC50 values of 4–16 µg/mL against E. coli DNA gyrase, with MIC values against S. aureus and E. faecalis in the 4–16 µg/mL range for optimized derivatives [1]. 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole provides an ideal starting fragment for structure-based optimization, with the vinyl group pre-positioned for key lipophilic pocket interactions and the C3-phenyl group offering a vector for further substitution. Its low TPSA (17.8 Ų) and moderate XLogP3 (2.7) support bacterial membrane penetration [2].

Diversity-Oriented Synthesis via Vinyl Functionalization

The C5-vinyl group enables multiple orthogonal synthetic transformations. As reviewed by Silva & Silva (2022), vinylpyrazoles undergo Diels-Alder cycloadditions, free-radical polymerization, hydrohalogenation, and transition-metal-catalyzed cross-couplings [3]. This compound can serve as a common intermediate for generating libraries of 5-substituted pyrazoles, including indazoles, pyrazolooxazoles, and polymer-tethered pyrazole arrays. Its 2 rotatable bonds provide a conformationally restrained core, advantageous for maintaining ligand geometry during diversification [2].

Lipophilic Bioisostere Core with Minimal Hydrogen Bonding

With HBA = 1 and HBD = 0, this compound offers a compact, low-polarity scaffold for replacing phenol or aniline moieties in lead optimization campaigns. Pyrazoles have been employed as metabolically more stable and more lipophilic bioisosteres of phenols [1]. The target compound's computed XLogP3 of 2.7 positions it well for targets requiring a balanced lipophilic-hydrophilic profile, while its TPSA of 17.8 Ų is compatible with CNS drug-like space [2]. It is particularly suited for targets where reducing hydrogen bonding capacity is desirable to improve membrane permeability.

Monomer for Functional Polymer Synthesis and Materials Chemistry

The vinyl group enables radical polymerization, producing pyrazole-functionalized polymers with potential applications in coordinating metal ions, catalysis, or as specialty coatings. Vinylpyrazoles have been used as additives in rubber production [3]. The rigid pyrazole core and the absence of additional polar functional groups (HBD = 0) make this monomer suitable for creating hydrophobic polymer matrices with precisely positioned metal-binding sites.

Application
Selection Property
Validation Focus
DNA gyrase inhibitor fragment-based discovery
5-Vinyl pharmacophore, moderate lipophilicity
Gyrase B binding assay and MIC screening
Diversity-oriented synthesis library core
Vinyl-enabled multi-reaction manifold
Cycloaddition and cross-coupling substrate scope
Lipophilic bioisostere scaffold replacement
Low HBA/HBD count, CNS-compatible TPSA
Permeability and metabolic stability profiling
Functional polymer monomer synthesis
Radical-polymerizable vinyl group
Polymerization kinetics and metal-coordination capacity
Quote Request

Request a Quote for 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.